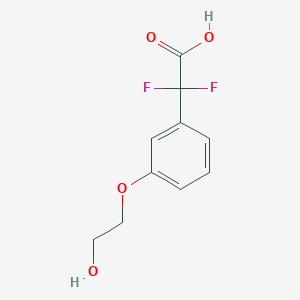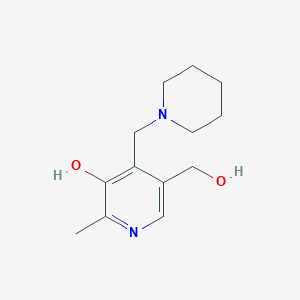![molecular formula C15H12BrClO2 B1532068 5-Bromo-2-[(2-methylbenzyl)oxy]benzoyl chloride CAS No. 1160250-54-3](/img/structure/B1532068.png)
5-Bromo-2-[(2-methylbenzyl)oxy]benzoyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(2-methylbenzyl)oxy]benzoyl chloride typically involves the reaction of 5-bromo-2-hydroxybenzoic acid with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The resulting ester is then converted to the benzoyl chloride derivative using thionyl chloride or oxalyl chloride under reflux conditions .
Industrial Production Methods
The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(2-methylbenzyl)oxy]benzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of various substituted derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 5-bromo-2-[(2-methylbenzyl)oxy]benzoic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols.
Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions at elevated temperatures.
Major Products Formed
Nucleophilic substitution: The major products are substituted benzoyl derivatives, depending on the nucleophile used.
Hydrolysis: The primary product is 5-bromo-2-[(2-methylbenzyl)oxy]benzoic acid.
Scientific Research Applications
5-Bromo-2-[(2-methylbenzyl)oxy]benzoyl chloride is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(2-methylbenzyl)oxy]benzoyl chloride primarily involves its reactivity as a benzoyl chloride derivative. The compound can acylate nucleophilic sites on proteins, peptides, and other organic molecules, leading to the formation of stable amide or ester bonds. This reactivity is exploited in various biochemical assays and synthetic applications .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylbenzoyl chloride: Similar in structure but lacks the 2-methylbenzyl group.
2-[(2-Methylbenzyl)oxy]benzoyl chloride: Similar but lacks the bromine atom on the benzene ring.
Uniqueness
5-Bromo-2-[(2-methylbenzyl)oxy]benzoyl chloride is unique due to the presence of both the bromine atom and the 2-methylbenzyl group, which confer distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in specialized research applications .
Properties
IUPAC Name |
5-bromo-2-[(2-methylphenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO2/c1-10-4-2-3-5-11(10)9-19-14-7-6-12(16)8-13(14)15(17)18/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAHXKAHDYEHHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[Acetyl(methyl)amino]phenoxy}acetic acid](/img/structure/B1531987.png)
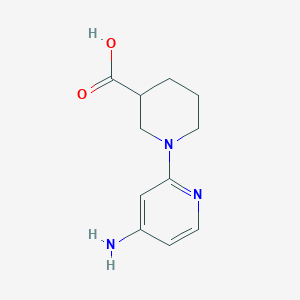
![methyl({3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1531992.png)
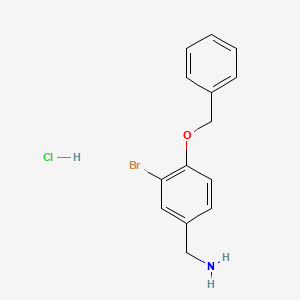
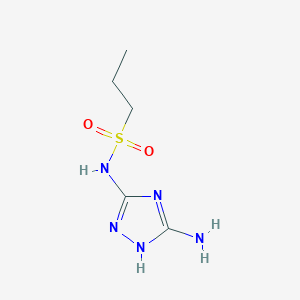
![2-Cyclohexyl-1-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1531995.png)
![tert-Butyl 7-iodo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B1531998.png)

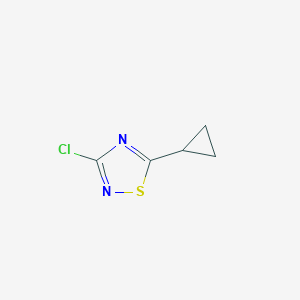
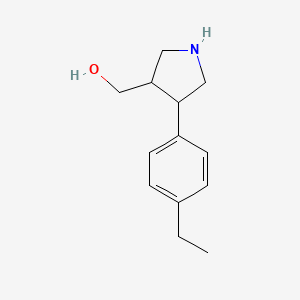
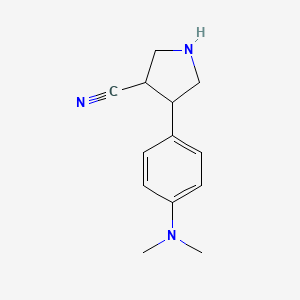
![6-Ethyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1532005.png)
